molecular formula C15H22Cl2N2O2 B1421893 2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride CAS No. 1258652-36-6

2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride

Cat. No.: B1421893
CAS No.: 1258652-36-6
M. Wt: 333.2 g/mol
InChI Key: DQNPTBZZVYBHBC-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride is a chemical compound with the molecular formula C15H22Cl2N2O2 and a molecular weight of 333.25 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride typically involves the reaction of 4-(morpholin-4-ylmethyl)benzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is often purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide
  • 4-(2-chloroethyl)morpholine hydrochloride
  • 2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a morpholine ring and a chlorinated amide group makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-12(16)15(19)17-10-13-2-4-14(5-3-13)11-18-6-8-20-9-7-18;/h2-5,12H,6-11H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNPTBZZVYBHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)CN2CCOCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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